5-Bromo-4-methoxypicolinic acid
CAS No.: 1211586-66-1
Cat. No.: VC2957383
Molecular Formula: C7H6BrNO3
Molecular Weight: 232.03 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1211586-66-1 |
|---|---|
| Molecular Formula | C7H6BrNO3 |
| Molecular Weight | 232.03 g/mol |
| IUPAC Name | 5-bromo-4-methoxypyridine-2-carboxylic acid |
| Standard InChI | InChI=1S/C7H6BrNO3/c1-12-6-2-5(7(10)11)9-3-4(6)8/h2-3H,1H3,(H,10,11) |
| Standard InChI Key | WETHWISOHPPPGT-UHFFFAOYSA-N |
| SMILES | COC1=CC(=NC=C1Br)C(=O)O |
| Canonical SMILES | COC1=CC(=NC=C1Br)C(=O)O |
Introduction
5-Bromo-4-methoxypicolinic acid is a chemical compound with the CAS number 1211586-66-1. It is a derivative of picolinic acid, which is a pyridine-based compound. The presence of a bromine atom at the 5-position and a methoxy group at the 4-position distinguishes this compound from other picolinic acid derivatives. This compound is used as a reactant in the synthesis of various alkoxy-substituted pyridine derivatives, which have applications in pharmaceutical research, particularly in the development of S1P1 receptor modulators .
Chemical Reactivity
5-Bromo-4-methoxypicolinic acid is reactive due to the presence of the bromine atom, which can participate in substitution reactions, and the carboxylic acid group, which can undergo esterification or amidation reactions.
Applications
This compound is primarily used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the S1P1 receptor. The S1P1 receptor is involved in various biological processes, including immune cell trafficking and vascular integrity, making its modulators potential therapeutic agents for conditions like multiple sclerosis and other autoimmune diseases .
Suppliers and Availability
5-Bromo-4-methoxypicolinic acid is available from several chemical suppliers, including AstaTech, Fluorochem, and Pope Biotech. The compound is typically sold in quantities ranging from 1 gram to 10 grams, with prices varying based on quantity and supplier .
Safety and Handling
Handling of 5-Bromo-4-methoxypicolinic acid requires standard laboratory precautions due to its chemical reactivity. Specific safety data sheets should be consulted for detailed handling instructions.
Data Table: Suppliers and Specifications
| Supplier | Product Code | Quantity | Purity | Price (USD) |
|---|---|---|---|---|
| AstaTech | 527489789 | 1 g | 95.0% | Inquiry |
| Fluorochem | F499639 | 1 g | 95.0% | Inquiry |
| Pope Biotech | N/A | Inquiry | 97.0% | Inquiry |
| Biosynth | LYB58666 | 1 g, 10 g | N/A | $680, $2,700 |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume